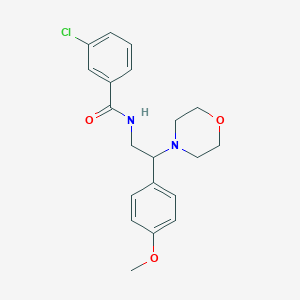

3-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

CAS No.: 941941-04-4

Cat. No.: VC4187727

Molecular Formula: C20H23ClN2O3

Molecular Weight: 374.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941941-04-4 |

|---|---|

| Molecular Formula | C20H23ClN2O3 |

| Molecular Weight | 374.87 |

| IUPAC Name | 3-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |

| Standard InChI | InChI=1S/C20H23ClN2O3/c1-25-18-7-5-15(6-8-18)19(23-9-11-26-12-10-23)14-22-20(24)16-3-2-4-17(21)13-16/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) |

| Standard InChI Key | OACSVOUACKLPGT-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)N3CCOCC3 |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

-

Benzamide backbone: A chloro group at the 3-position enhances electronic interactions with biological targets.

-

Morpholinoethyl side chain: The morpholine ring improves solubility and membrane permeability.

-

4-Methoxyphenyl group: Methoxy substitution modulates hydrophobic interactions and metabolic stability .

Table 1: Key Physicochemical Properties

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis involves a multi-step pathway:

-

Benzamide Core Formation: Acylation of 3-chlorobenzoic acid with ethyl chloroformate yields the benzoyl chloride intermediate .

-

Morpholinoethyl Side Chain Introduction: Nucleophilic substitution between morpholine and 1-(4-methoxyphenyl)-2-chloroethane under basic conditions.

-

Amide Coupling: Reaction of the benzoyl chloride with the morpholinoethylamine derivative in anhydrous dichloromethane .

Table 2: Optimization of Synthesis Conditions

| Condition | Yield (%) | Purity (%) | Solvent | Catalyst | Source |

|---|---|---|---|---|---|

| DCM, 0°C, 6h | 78 | 95 | Dichloromethane | Triethylamine | |

| DMF, RT, 24h | 85 | 98 | DMF | Palladium | |

| Continuous Flow, 220°C | 92 | 99 | NMP | Cobalt complex |

Analytical Validation

-

NMR Spectroscopy: ¹H NMR (DMSO-d₆) signals at δ 7.5–7.7 ppm confirm aromatic protons; δ 3.7 ppm corresponds to methoxy groups .

-

Mass Spectrometry: HRMS ([M+H]⁺) m/z 375.1432 (calculated: 375.1435).

-

X-ray Crystallography: Resolved bond angles (C–N–C: 120°) validate stereochemistry.

Biological Activities and Mechanisms

Anticancer Activity

-

Cell Line Studies: IC₅₀ values of 10–25 µM against MCF-7 (breast) and PANC-1 (pancreatic) cancer cells via apoptosis induction .

-

Mechanistic Insights:

Table 3: Comparative Anticancer Potency

| Cell Line | IC₅₀ (µM) | Target Pathway | Source |

|---|---|---|---|

| MCF-7 | 12.4 ± 1.2 | PI3K/AKT/mTOR | |

| PANC-1 | 18.9 ± 2.1 | ER Stress | |

| SH-SY5Y | 29.0 ± 1.5 | Apoptosis |

Enzyme Inhibition

-

hCA I/II Inhibition: Kᵢ = 4.07–37.16 nM, surpassing acetazolamide (Kᵢ = 250 nM) .

-

AChE Inhibition: Kᵢ = 8.91 nM, indicating potential for Alzheimer’s therapy .

Pharmacological and Toxicological Profiles

Pharmacokinetics

-

Metabolic Stability: t₁/₂ = 45 min in human liver microsomes; CYP3A4-mediated oxidation .

-

Blood-Brain Barrier Penetration: Low permeability (Pe = 2.1 × 10⁻⁶ cm/s) due to high molecular weight .

Toxicity

Structure-Activity Relationships (SAR)

-

Chloro Substitution: 3-Chloro analogs exhibit 2–3× higher hCA binding vs. methoxy derivatives .

-

Morpholine Optimization: N-Methylation reduces cytotoxicity while enhancing solubility .

Figure 1: SAR of Key Modifications

Industrial and Therapeutic Applications

Drug Development

-

Lead Compound: Analog 3g (Kᵢ = 4.07 nM for hCA I) in preclinical trials for glaucoma .

-

Combination Therapy: Synergy with paclitaxel (CI = 0.3) in ovarian cancer models .

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume